molecular formula C15H16F3N5O2 B2671050 (1-methyl-1H-1,2,3-triazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421493-23-3

(1-methyl-1H-1,2,3-triazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2671050
CAS RN: 1421493-23-3
M. Wt: 355.321
InChI Key: JGEAXIACWQFQHL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring. The presence of these groups could potentially confer interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Scientific Research Applications

Synthesis and Molecular Docking Studies

Compounds structurally related to (1-methyl-1H-1,2,3-triazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone have been synthesized for their potential anticancer and antimicrobial properties. For example, Katariya et al. (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), as well as notable in vitro antibacterial and antifungal activities. These findings suggest the utility of such compounds in developing new therapeutic agents (Katariya, D. R. Vennapu, & S. Shah, 2021).

Advanced Organic Synthesis Techniques

Research into similar compounds has also advanced organic synthesis techniques. Zhang et al. (2020) reported on the efficient synthesis of heterocycles containing both piperidine and pyridine rings, demonstrating a simple method that could be applicable to a wide range of organic synthesis applications. This research underscores the importance of developing new synthesis pathways for complex organic molecules, which could include compounds like this compound (Zhang et al., 2020).

Potential in Drug Discovery

Further, the chemical's related structures have been explored for their potential in drug discovery, particularly as P2X7 antagonists for mood disorders treatment, as investigated by Chrovian et al. (2018). This research highlights the potential of structurally similar compounds in developing new treatments for psychiatric conditions (Chrovian et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing a 1,2,3-triazole ring have been found to have various biological activities, including antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory effects .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

(1-methyltriazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O2/c1-22-9-12(20-21-22)14(24)23-6-4-11(5-7-23)25-13-3-2-10(8-19-13)15(16,17)18/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEAXIACWQFQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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